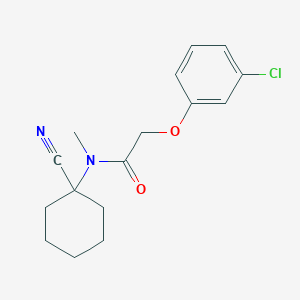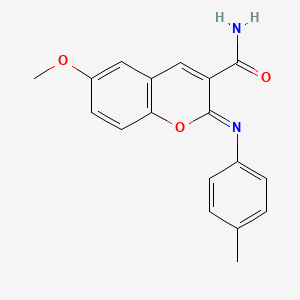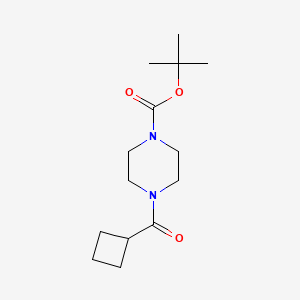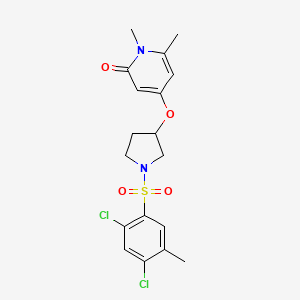
2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known by its chemical name, CCMA, and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of CCMA involves its interaction with the sigma-1 receptor. This receptor is located in various regions of the brain and has been shown to be involved in various cellular processes, including the regulation of ion channels, the release of neurotransmitters, and the modulation of intracellular signaling pathways. CCMA has been shown to bind to the sigma-1 receptor with high affinity, which may result in the modulation of these cellular processes.
Biochemical and Physiological Effects
CCMA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CCMA can increase the release of dopamine and serotonin, which are neurotransmitters that are involved in mood regulation. CCMA has also been shown to have an effect on the activity of ion channels, such as the NMDA receptor, which is involved in learning and memory. In addition, CCMA has been shown to have an effect on the expression of various genes, which may result in the modulation of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
CCMA has several advantages for lab experiments. This compound has been shown to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. CCMA has also been shown to have an effect on the release of neurotransmitters, which makes it a useful tool for studying the regulation of these molecules. However, CCMA has some limitations for lab experiments. This compound has been shown to have a low solubility in water, which may limit its use in certain experiments. In addition, CCMA has not been extensively studied in vivo, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of CCMA. One potential direction is to study the effect of CCMA on the sigma-1 receptor in vivo. This may provide insights into the role of this receptor in various physiological processes. Another potential direction is to study the effect of CCMA on the release of neurotransmitters in vivo. This may provide insights into the regulation of these molecules in the brain. Finally, the development of more efficient synthesis methods for CCMA may facilitate its use in various scientific research applications.
Méthodes De Synthèse
CCMA can be synthesized using various methods, including the reaction of 3-chlorophenol with 1-cyanocyclohexane in the presence of a base, followed by the reaction with methyl acetate. Another method involves the reaction of 3-chlorophenol with 1-cyanocyclohexane in the presence of a catalyst, followed by the reaction with methyl acetate. The yield of CCMA can vary depending on the synthesis method used.
Applications De Recherche Scientifique
CCMA has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, differentiation, and proliferation. CCMA has also been shown to have an effect on the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-19(16(12-18)8-3-2-4-9-16)15(20)11-21-14-7-5-6-13(17)10-14/h5-7,10H,2-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANXXBCLEANKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=CC(=CC=C1)Cl)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2466410.png)



![3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/no-structure.png)

![11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2466418.png)

![3-(2,5-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2466420.png)




